N-(4,7-二甲基-1,3-苯并噻唑-2-基)丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzothiazole and its derivatives are a significant class of compounds in medicinal chemistry and organic synthesis due to their wide range of biological activities and applications in various fields. The interest in these compounds has led to the development of various synthetic methods and analyses of their chemical and physical properties.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves strategies like condensation reactions, cyclization, and substitution reactions. For example, Nitta et al. (2008) discussed the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors incorporating the benzothiazole group, showcasing the importance of benzothiazole derivatives in medicinal chemistry (Nitta et al., 2008). Such synthetic pathways often involve the formation of key intermediates and the introduction of specific functional groups to achieve the desired compound.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, including their crystal structure and conformational features, can be determined through techniques such as X-ray crystallography. These studies provide insights into the conformational stability and structural characteristics essential for their biological activity and chemical reactivity.

Chemical Reactions and Properties

Benzothiazole derivatives undergo a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions, depending on the functional groups present in the molecule. These reactions are pivotal in modifying the structure of the compounds to enhance their biological activity or to create new materials with desired properties.

Physical Properties Analysis

The physical properties of benzothiazole derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. These properties are critical for determining the compound's applicability in different environments and for its formulation in pharmaceutical applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and pKa values, are key factors that influence the biological activity and pharmacokinetic profile of benzothiazole derivatives. For instance, the study of pKa values of benzothiazole derivatives can provide insights into their protonation states in physiological conditions, which is crucial for their interaction with biological targets (Duran & Canbaz, 2013).

科学研究应用

二肽基肽酶 IV 抑制

- Nitta 等人(2008 年)讨论了一系列化合物,包括苯并噻唑衍生物,这些化合物被合成并评估为二肽基肽酶 IV (DPP-IV) 抑制剂,主要用于治疗 2 型糖尿病。一种这样的化合物表现出有效的 DPP-IV 抑制活性,并在口服葡萄糖耐量试验中降低了血糖波动 (Nitta 等人,2008 年)。

腐蚀抑制

- 胡等人(2016 年)探索了将苯并噻唑衍生物用作酸性环境中碳钢的腐蚀抑制剂。他们合成了两种苯并噻唑衍生物,并展示了它们在抑制钢腐蚀方面的效率,与之前报道的抑制剂相比,显示出额外的稳定性和更高的抑制效率 (胡等人,2016 年)。

细胞毒性评估

- Kumbhare 等人(2012 年)合成了一系列苯并噻唑基硫代氨基甲酸酯和 N-双苯并噻唑衍生物,评估了它们对各种细胞系的细胞毒活性。一些化合物显示出显着的抗增殖活性,表明在癌症治疗中的潜力 (Kumbhare 等人,2012 年)。

发光特性

- 陆等人(2017 年)研究了三种苯并噻唑衍生物的发光特性,发现了它们在设备中用于白光发射的潜在应用。这些化合物显示出不同的发射区域,可用于制造白光发光设备 (陆等人,2017 年)。

精神和抗菌活性

- Zablotskaya 等人(2013 年)合成了新的苯并噻唑衍生物,并评估了它们的抗精神病、抗炎、细胞毒和抗菌活性。这些化合物显示出显着的镇静作用、高抗炎活性、选择性细胞毒作用和抗菌作用 (Zablotskaya 等人,2013 年)。

作用机制

While the specific mechanism of action for “N-(4,7-dimethyl-1,3-benzothiazol-2-yl)butanamide” is not mentioned in the retrieved sources, benzothiazole derivatives have been found to exhibit a wide range of biological properties, including anticancer, antimicrobial, antidiabetic, anticonvulsant, anti-inflammatory, antiviral, and antitubercular activities .

属性

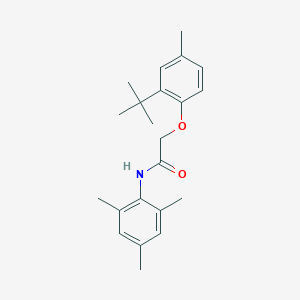

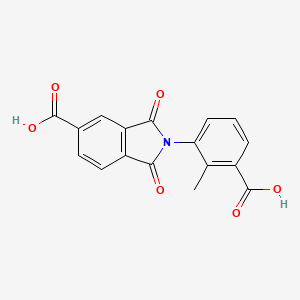

IUPAC Name |

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2OS/c1-4-5-10(16)14-13-15-11-8(2)6-7-9(3)12(11)17-13/h6-7H,4-5H2,1-3H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKQUXQZXYDYGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NC2=C(C=CC(=C2S1)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)butanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5509697.png)

![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-3-(4H-1,2,4-triazol-4-yl)propanamide](/img/structure/B5509727.png)

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5509729.png)

![N-[cyclopropyl(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5509736.png)

![methyl 1-[2-methoxy-4-(methylthio)benzoyl]-4-piperidinecarboxylate](/img/structure/B5509747.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(2-oxo-1(2H)-pyridinyl)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509771.png)

![1-butyl-4-[2-(1,3-dihydro-2H-isoindol-2-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5509785.png)

![(3aR*,9bR*)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5509793.png)